![molecular formula C23H21N3O2S2 B2548397 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 941902-82-5](/img/structure/B2548397.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide
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Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its pharmacological properties, and is further substituted with an ethoxy group, a phenylthio group, and a pyridin-3-ylmethyl acetamide. Its molecular formula is C17H18N2O2S, with a molecular weight of approximately 318.46 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Core : The initial step often involves the condensation of appropriate thiourea derivatives with ortho-substituted halobenzenes.
- Substitution Reactions : Subsequent reactions introduce the ethoxy and phenylthio groups through nucleophilic substitutions.
- Final Acetylation : The final step involves acetylation to yield the target compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, benzothiazole derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity.
Compound | Activity | Target Organisms |
---|---|---|
N-(4-chlorobenzo[d]thiazol-2-yl)acetamide | Antimicrobial | Staphylococcus aureus, Escherichia coli |
N-(4-methylbenzo[d]thiazol-2-yl)acetamide | Antifungal | Candida albicans |
N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Antiviral | Herpes simplex virus |
Enzyme Inhibition
Molecular docking studies have demonstrated that this compound can effectively bind to specific enzymes such as urease, which is crucial in treating conditions like peptic ulcers and kidney stones. The binding affinity is attributed to hydrogen bonding and hydrophobic interactions between the compound and the enzyme active site.
Anticancer Activity
Preliminary studies suggest potential anticancer properties for benzothiazole derivatives. For example, certain derivatives have shown inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
- Case Study on Urease Inhibition : A study evaluated the urease inhibitory activity of several benzothiazole derivatives, including this compound. Results indicated a significant reduction in urease activity at micromolar concentrations, highlighting its therapeutic potential in managing urolithiasis.
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-2-28-19-11-6-12-20-22(19)25-23(30-20)26(15-17-8-7-13-24-14-17)21(27)16-29-18-9-4-3-5-10-18/h3-14H,2,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXHIUPHEYMUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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